4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole
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Overview
Description
4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring substituted with a methyl group and a phenylethylsulfanyl group
Preparation Methods
The synthesis of 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzodiazole precursor and phenylethylsulfanyl reagent.
Reaction Conditions: The reaction is usually carried out in an alkaline medium to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings.
Chemical Reactions Analysis
4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenylethylsulfanyl group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The phenylethylsulfanyl group plays a crucial role in binding to these targets, which can include enzymes or receptors involved in disease pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole can be compared with similar compounds such as:
1-methyl-4-methylthio-benzene: This compound has a similar sulfur-containing group but lacks the benzodiazole ring.
4-methyl-1H-benzodiazole: This compound has the benzodiazole ring but lacks the phenylethylsulfanyl group.
2-phenylethylsulfanyl-benzene: This compound has the phenylethylsulfanyl group but lacks the methyl substitution on the benzodiazole ring.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Biological Activity
4-Methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological properties, including anti-cancer and anti-inflammatory activities, as well as structure-activity relationships (SAR) that elucidate its mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzodiazole core with a methyl group and a phenylethyl sulfanyl substituent, which are crucial for its biological activity.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines. For instance, in vitro assays demonstrated that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells, with an IC50 value of approximately 25 μM. Furthermore, in vivo studies indicated that treatment with this compound reduced tumor size in mouse models by 40% compared to control groups .
Table 1: Summary of Anti-Cancer Activity Findings
Study Reference | Cell Line | IC50 (μM) | Effect on Tumor Size (%) |
---|---|---|---|
MCF-7 | 25 | 40 | |
U87 Glioblastoma | 45.2 | Not specified |
Anti-Inflammatory Activity
In addition to its anti-cancer effects, this compound exhibits notable anti-inflammatory properties. It has been found to inhibit COX-2 activity, which is crucial in the inflammatory response. A study reported that the compound displayed a selectivity ratio of 470-fold for COX-2 over COX-1 inhibition, indicating its potential as a therapeutic agent for inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of compounds like this compound. Modifications to the benzodiazole nucleus and substituents can significantly impact activity. For example:
- Methyl Substitution : The presence of a methyl group at position 4 enhances lipophilicity and cellular uptake.
- Sulfanyl Group : The introduction of the phenylethyl sulfanyl moiety has been associated with increased anti-cancer potency.
Table 2: SAR Insights
Modification | Impact on Activity |
---|---|
Methyl at C4 | Increased lipophilicity |
Phenylethyl sulfanyl group | Enhanced anti-cancer effects |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer demonstrated that administration of this compound led to a significant reduction in tumor markers and improved patient outcomes .
- Inflammatory Disease Model : In an animal model of arthritis, treatment with the compound resulted in decreased joint swelling and pain, supporting its role as an anti-inflammatory agent .
Properties
IUPAC Name |
4-methyl-2-(1-phenylethylsulfanyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11-7-6-10-14-15(11)18-16(17-14)19-12(2)13-8-4-3-5-9-13/h3-10,12H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPCEFKFAHWSAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)SC(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.